molecular formula C11H12N4O2 B11052960 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide

Katalognummer B11052960
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: CPULBMJIBAULGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, cyano, and oxo groups, which may contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The cyano and oxo groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove cyano groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-cyano-5-oxo-4,5-dihydro-1H-pyrrole: Lacks the 1,1-dimethyl-2-oxopropyl group.

    2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-1H-pyrrole: Similar structure but different substitution pattern.

Uniqueness

The unique combination of substituents in 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H12N4O2

Molekulargewicht

232.24 g/mol

IUPAC-Name

5-amino-3-(2-methyl-3-oxobutan-2-yl)-2-oxo-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C11H12N4O2/c1-6(16)10(2,3)11(5-13)7(4-12)8(14)15-9(11)17/h14H2,1-3H3,(H,15,17)

InChI-Schlüssel

CPULBMJIBAULGH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C)(C)C1(C(=C(NC1=O)N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.